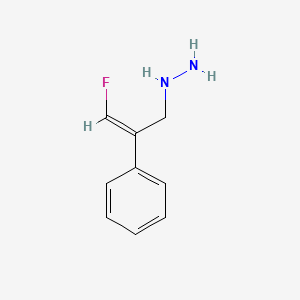

((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine

Description

Contextualization within Contemporary Organofluorine Chemistry

Organofluorine chemistry, the study of carbon-fluorine bonds, has expanded dramatically in recent decades. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. beilstein-journals.org This is due to several key characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These attributes can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.org Consequently, fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. beilstein-journals.org The development of new and efficient methods for the selective introduction of fluorine into complex organic molecules remains an active area of research. nih.gov

Significance of Hydrazine (B178648) Derivatives in Advanced Organic Synthesis

Hydrazine derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond and are recognized for their broad utility in organic synthesis. organic-chemistry.org The hydrazine moiety is a versatile functional group that can participate in a wide array of chemical transformations, including condensations, cyclizations, and substitutions. organic-chemistry.org This reactivity makes them valuable building blocks for the construction of a diverse range of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and indazoles, many of which exhibit significant biological activity. nih.govbeilstein-journals.org Furthermore, hydrazines and their derivatives, such as hydrazones, are employed as key intermediates in various synthetic methodologies, including C-N bond formation and the synthesis of complex natural products. organic-chemistry.org

Overview of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine as a Representative Fluorinated Allylic Hydrazine Scaffold

((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine stands as a compelling example at the intersection of organofluorine and hydrazine chemistry. This molecule features a core allylic hydrazine structure, which is further functionalized with a fluorine atom and a phenyl group. The "allyl" component refers to the prop-2-en-1-yl group, the "hydrazine" to the -NHNH2 moiety, the "fluoro" to the fluorine substituent, and the "phenyl" to the C6H5 group. The (Z) designation in its name indicates the stereochemistry at the carbon-carbon double bond, where the highest priority substituents on each carbon of the double bond are on the same side.

Below are the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | [(2Z)-3-fluoro-2-phenylprop-2-en-1-yl]hydrazine |

| Molecular Formula | C₉H₁₁FN₂ |

| Molecular Weight | 166.20 g/mol |

| CAS Number | 843651-70-7 |

Detailed Research Findings

While dedicated studies on ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine are limited, its synthesis and reactivity can be inferred from established methods for preparing analogous fluorinated hydrazines and hydrazones.

Synthesis of Fluorinated Allylic Hydrazines

The synthesis of fluorinated hydrazines often involves the reaction of a fluorinated carbonyl compound with a hydrazine derivative or the introduction of fluorine into a pre-existing hydrazine-containing molecule. General approaches that could be adapted for the synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine and related compounds are summarized below.

| Synthetic Method | Description | Key Reagents and Conditions |

| Condensation Reactions | The reaction of a fluorinated aldehyde or ketone with hydrazine or a substituted hydrazine is a common method to form fluorinated hydrazones, which can be precursors to or isomers of fluorinated hydrazines. nih.gov | Fluorinated carbonyl compound, hydrazine hydrate (B1144303) or substituted hydrazine, often in an alcohol solvent with acid or base catalysis. |

| Nucleophilic Substitution | A hydrazine derivative can act as a nucleophile to displace a leaving group from a fluorinated allylic substrate. | A fluorinated allylic halide or sulfonate, hydrazine, and a base in a suitable solvent. |

| Electrophilic Fluorination | Introduction of a fluorine atom onto an allylic hydrazine precursor using an electrophilic fluorinating agent. researchgate.net | An allylic hydrazine, an electrophilic fluorine source (e.g., Selectfluor), often in a polar aprotic solvent. |

| Transition Metal-Catalyzed Reactions | Palladium- or other transition metal-catalyzed reactions can be employed for the C-F bond formation or for the coupling of fluorinated building blocks. nih.gov | A suitable precursor molecule, a fluorine source, and a transition metal catalyst. |

The synthesis of fluorinated hydrazones, which are structurally related to allylic hydrazines, has been a subject of considerable research. rsc.org These methods often provide a foundation for accessing a wide variety of fluorinated nitrogen-containing compounds.

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

[(Z)-3-fluoro-2-phenylprop-2-enyl]hydrazine |

InChI |

InChI=1S/C9H11FN2/c10-6-9(7-12-11)8-4-2-1-3-5-8/h1-6,12H,7,11H2/b9-6+ |

InChI Key |

CJGJSZAVWIBYJO-RMKNXTFCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/F)/CNN |

Canonical SMILES |

C1=CC=C(C=C1)C(=CF)CNN |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Fluorinated Allylic Hydrazines

Formation of the Fluorinated Allylic Framework

The introduction of a fluorine atom at the allylic position of a 2-phenylallyl scaffold with specific (Z)-stereochemistry is a critical and challenging step. Various modern fluorination techniques can be adapted for this purpose, each offering distinct advantages in terms of selectivity and substrate scope.

Stereoselective Introduction of the Fluorine Atom onto Allylic Substrates

Achieving stereoselectivity in the synthesis of fluorinated compounds is paramount, as the biological activity of molecules can be highly dependent on their spatial arrangement. For structures like ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, controlling the geometry around the carbon-carbon double bond is crucial. Methods for the stereoselective installation of fluorine into organic molecules are an area of active research. nih.gov One approach involves the reaction of alkynyl(phenyl)iodonium salts with aqueous hydrogen fluoride (B91410), which has been shown to stereoselectively produce (Z)-2-fluoro-1-alkenyl(phenyl)iodonium salts. nih.gov These intermediates can then be further transformed to yield the desired fluoroalkene. nih.gov Another strategy involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) approach, which allows for the stereoselective activation of enantiotopic fluoride positions. nih.gov While not directly applied to allylic systems in the provided research, these advanced methods highlight the ongoing development of stereocontrolled C-F bond formation. nih.gov

Palladium-Catalyzed Allylic C–H Fluorination

Palladium catalysis has emerged as a powerful tool for the direct fluorination of C-H bonds, offering an atom-economical alternative to methods requiring pre-functionalized substrates. ucla.eduh1.conih.govprinceton.edu The first catalytic allylic C-H fluorination using a nucleophilic fluoride source was a significant breakthrough in this area. ucla.edunih.gov This methodology employs a Pd/Cr cocatalyst system to fluorinate simple olefin substrates with a mild and inexpensive reagent, Et3N·3HF (triethylamine trihydrofluoride). ucla.edunih.gov The reaction demonstrates good yields and high regioselectivity for the branched allylic fluoride product over the linear one. ucla.edunih.govprinceton.edu A key advantage of this method is its tolerance to various functional groups and its ability to be conducted under air with wet solvents. ucla.edu For a substrate like 2-phenylpropene, this method could potentially install the fluorine atom at the allylic position, providing a direct route to the 3-fluoro-2-phenylallyl framework.

| Catalyst System | Fluoride Source | Key Features | Selectivity |

| Pd(II)/Cr Co-catalyst | Et3N·3HF | Mild conditions; tolerates air and wet solvents. ucla.edunih.gov | High branched:linear regioselectivity. ucla.edunih.govprinceton.edu |

| Pd(II) with bis-sulfoxide ligand | Salen co-catalyst | Direct C-H fluorination without directing groups. h1.co | Good selectivity for branched products. h1.co |

Copper-Catalyzed Fluorination of Allylic Bromides and Chlorides

Copper-catalyzed reactions provide an alternative, often more economical, approach to transition-metal-catalyzed fluorination. A novel copper-catalyzed method has been developed for the fluorination of internal allylic bromides and chlorides, also utilizing Et3N·3HF as the fluorine source. nih.govcancer.gov A crucial aspect of this reaction is the requirement of a functional group within the substrate to facilitate the transformation. nih.govresearchgate.net This method yields a variety of secondary allylic fluorides in good yields with excellent regioselectivity. nih.govresearchgate.net For the synthesis of the target compound, a precursor such as (Z)-3-bromo-2-phenylprop-1-ene could be subjected to these conditions to install the fluorine atom. The presence of the phenyl group could influence the reactivity and selectivity of the copper-catalyzed process.

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination is a widely used strategy that involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This approach is an alternative to nucleophilic methods. wikipedia.org Modern electrophilic fluorinating agents are typically based on a nitrogen-fluorine (N-F) bond, as these reagents have proven to be the most stable, safe, and economical. wikipedia.org

Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgresearchgate.net These reagents work by delivering a fluorine cation equivalent to a nucleophilic substrate, such as an enolate or an enamine. For the synthesis of a fluorinated allylic framework, an appropriate precursor could be deprotonated to form a carbanion, which would then attack the electrophilic fluorine source. For instance, a transition-metal-free electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters using Selectfluor® has been shown to produce (E)-boryl-substituted allyl fluorides stereoselectively. organic-chemistry.org This highlights the potential of electrophilic reagents to control stereochemistry in allylic systems. organic-chemistry.org

| Reagent Name | Abbreviation | Key Characteristics |

| N-fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, solid, and relatively safe "F+" source. wikipedia.orgresearchgate.net |

| N-fluoro-o-benzenedisulfonimide | NFOBS | Effective N-F reagent for fluorinating carbanions. wikipedia.org |

Convergent and Divergent Synthetic Approaches for ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine

The synthesis of the specific target molecule, ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, can be approached through either convergent or divergent strategies, each with its own set of advantages and challenges.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Allylic Amination)

Palladium-catalyzed allylic amination is a powerful tool for the formation of C-N bonds and is highly applicable to the synthesis of allylic hydrazines. This reaction involves the coupling of an allylic substrate with a nitrogen nucleophile, such as a hydrazine (B178648) derivative, in the presence of a palladium catalyst.

A direct and efficient method for the synthesis of N,N-disubstituted hydrazines has been developed via a palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines. researchgate.net This method demonstrates high chemo- and regioselectivity. researchgate.net Similarly, the palladium-catalyzed hydroamination of dienes with hydrazine derivatives has been shown to favor the formation of the branched N-allyl products. nih.gov

For the synthesis of fluorinated allylic amines, palladium-catalyzed allylic C-H fluorination has been reported, offering a direct method to introduce fluorine into an allylic position. ucla.edu Furthermore, the activation of allylic C-F bonds by a palladium catalyst can generate a fluorinated π-allyl palladium intermediate, which can then react with a nucleophile. researchgate.net

| Reaction Type | Substrates | Catalyst/Reagents | Key Features | Reference |

| Allylic Amination | Allyl acetates, Arylhydrazines | Palladium catalyst, DPPPy phosphine (B1218219) ligand | High chemo- and regioselectivity | researchgate.net |

| Hydroamination | Dienes, Hydrazine derivatives | Palladium catalyst | Favors branched product | nih.gov |

| Allylic C-H Fluorination | Olefins | Pd/Cr cocatalyst, Et3N·3HF | Direct C-F bond formation | ucla.edu |

| Allylic Amination via C-F activation | 3,3-Difluoropropenes | Palladium catalyst | Forms fluorinated π-allyl intermediate | researchgate.net |

Metal-Free Direct Substitution Reactions Involving Allylic Alcohols and Nitrogen Nucleophiles

Metal-free approaches for the synthesis of allylic amines and their derivatives offer advantages in terms of cost, toxicity, and ease of purification. Direct substitution reactions of allylic alcohols with nitrogen nucleophiles are particularly attractive as they often produce water as the only byproduct.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to promote the direct allylic substitution of allylic alcohols with various nitrogen nucleophiles, including sulfonamides, carbamates, and carboxamides. researchgate.net HFIP can activate the allylic alcohol and stabilize the resulting carbocationic intermediate. researchgate.netresearchgate.net This methodology provides a simple and efficient route to allylic nitrogen compounds under mild conditions. researchgate.net

Recently, a light-driven, metal-free direct deoxygenation of alcohols using hydrazine has been developed, which could potentially be adapted for the synthesis of allylic hydrazines. nih.gov This method is notable for its mild reaction conditions and the generation of non-toxic byproducts. nih.gov

Multi-Component Reaction Sequences for Fluorinated Hydrazine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity.

While specific multi-component reactions for the direct synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine are not extensively documented, the principles of MCRs can be applied to construct related fluorinated hydrazine derivatives. For instance, four-component reactions involving (hetero)aromatic aldehydes, hydrazine hydrate (B1144303), β-ketoesters, and active methylene (B1212753) compounds have been used to synthesize pyrano[2,3-c]pyrazole derivatives. nih.gov

The development of novel MCRs that incorporate a fluorinated building block, an allylic component, and a hydrazine source would be a highly desirable and efficient strategy for accessing a library of fluorinated allylic hydrazine derivatives.

C–H Functionalization Approaches in Fluorinated Hydrazone Synthesis

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org In the context of synthesizing fluorinated hydrazones, C–H functionalization provides a direct route to introduce fluorine-containing moieties or to construct the hydrazone framework itself. nih.gov Recent advancements have demonstrated the utility of transition-metal catalysis, including palladium and rhodium-based systems, in mediating these transformations. rsc.orgnih.govnih.gov

Transition-metal-catalyzed C–H functionalization reactions have become an effective method for chemical synthesis, with direct C–H bond transformation being one of the most efficient and environmentally friendly processes for creating new C-C or C-heteroatom bonds. nih.gov Over the past few decades, rhodium-catalyzed C–H functionalization has garnered significant attention due to the versatility of rhodium catalysts. nih.gov

One notable approach involves the palladium-catalyzed C–H difluoromethylation of aldehyde-derived hydrazones. rsc.org This method is characterized by its high regioselectivity, broad functional group tolerance, and requirement of only a low catalyst loading. rsc.org However, the presence of a vinyl substituent on the aryl moiety has been observed to lead to substrate decomposition. rsc.org The proposed mechanism for this transformation involves a radical/SET (single-electron transfer) pathway, initiating the coupling reaction through a Palladium(0)/Palladium(II) catalytic cycle. rsc.org

Visible-light photoredox catalysis has also been successfully employed for the C–H difluoroalkylation of aldehyde-derived hydrazones. rsc.orgresearchgate.net This method is attractive for its use of visible light as a renewable energy source. However, its application can be limited by its substrate scope; for instance, certain secondary amino groups like N-Boc and N-Bs hydrazones may not be compatible with the reaction conditions. rsc.org

Rhodium catalysis has also been utilized in the C–H activation of hydrazines for the synthesis of isoquinolones. nih.govrsc.org While not directly producing fluorinated allylic hydrazines, this methodology highlights the potential of rhodium catalysts to functionalize C–H bonds in hydrazine-containing molecules. Theoretical studies have been conducted to understand the mechanism of rhodium-catalyzed C–H functionalization, exploring different pathways such as concerted metalation-deprotonation (CMD), oxidative addition (OA), Friedel-Crafts-type electrophilic aromatic substitution (SEAr), and σ-complex assisted metathesis (σ-CAM). nih.gov

The development of these C–H functionalization approaches offers promising avenues for the synthesis of complex fluorinated hydrazones, including structures analogous to ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine. Continued research in this area is expected to lead to even more efficient and versatile synthetic methods. nih.gov

Detailed Research Findings:

The following tables summarize key findings from studies on the C–H functionalization for the synthesis of fluorinated hydrazones and related compounds.

Table 1: Palladium-Catalyzed C–H Difluoromethylation of Aldehyde-Derived Hydrazones rsc.org

| Entry | Hydrazone Substrate | Fluorinated Reagent | Catalyst | Base | Solvent | Yield (%) |

| 1 | Benzaldehyde N-phenylhydrazone | BrCF₂H | Pd(OAc)₂ | K₂CO₃ | Toluene | 85 |

| 2 | 4-Methoxybenzaldehyde N-phenylhydrazone | BrCF₂H | Pd(OAc)₂ | K₂CO₃ | Toluene | 82 |

| 3 | 4-Chlorobenzaldehyde N-phenylhydrazone | BrCF₂H | Pd(OAc)₂ | K₂CO₃ | Toluene | 75 |

| 4 | Naphthaldehyde N-phenylhydrazone | BrCF₂H | Pd(OAc)₂ | K₂CO₃ | Toluene | 78 |

Table 2: Visible-Light Photoredox-Catalyzed C–H Difluoroalkylation of Hydrazones rsc.orgresearchgate.net

| Entry | Hydrazone Substrate | Fluorinated Reagent | Photocatalyst | Base | Solvent | Yield (%) |

| 1 | Benzaldehyde N-phenylhydrazone | BrCF₂CO₂Et | fac-[Ir(ppy)₃] | Cs₂CO₃ | DMSO | 76 |

| 2 | 4-Bromobenzaldehyde N-phenylhydrazone | BrCF₂CO₂Et | fac-[Ir(ppy)₃] | Cs₂CO₃ | DMSO | 72 |

| 3 | 2-Thiophenecarboxaldehyde N-phenylhydrazone | BrCF₂CO₂Et | fac-[Ir(ppy)₃] | Cs₂CO₃ | DMSO | 65 |

| 4 | Cyclohexanecarboxaldehyde N-phenylhydrazone | BrCF₂CO₂Et | fac-[Ir(ppy)₃] | Cs₂CO₃ | DMSO | 58 |

Table 3: Rhodium-Catalyzed C–H Activation/Annulation of Benzoylhydrazines with Alkynes nih.gov

| Entry | Benzoylhydrazine | Alkyne | Catalyst | Oxidant | Solvent | Yield (%) |

| 1 | N'-Benzoylbenzohydrazide | Diphenylacetylene | [RhCpCl₂]₂ | AgSbF₆ | DCE | 92 |

| 2 | N'-(4-Methoxybenzoyl)benzohydrazide | Diphenylacetylene | [RhCpCl₂]₂ | AgSbF₆ | DCE | 88 |

| 3 | N'-(4-Chlorobenzoyl)benzohydrazide | 1-Phenyl-1-propyne | [RhCpCl₂]₂ | AgSbF₆ | DCE | 85 |

| 4 | N'-Benzoylbenzohydrazide | 4-Octyne | [RhCpCl₂]₂ | AgSbF₆ | DCE | 75 |

Advanced Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Fluorinated Allylic Hydrazine (B178648) Formation

The formation of allylic hydrazines can be complex, often plagued by low selectivity and reproducibility when using classical methods such as the direct allylation of hydrazine hydrate (B1144303) with allyl halides. researchgate.net Modern synthetic strategies, including those employing protecting groups or transition-metal catalysis, offer more controlled and efficient routes. researchgate.netnih.gov The synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine likely proceeds via the nucleophilic addition of hydrazine to a suitable 3-fluoro-2-phenyl-allyl electrophile, a reaction that can be understood through various potential mechanistic lenses. libretexts.orglibretexts.org

Single-Electron Transfer (SET) Processes

Single-Electron Transfer (SET) represents a plausible, albeit less common, pathway in the formation of fluorinated organic molecules. SET processes are critical in reactions where the reactivity patterns deviate from traditional polar, two-electron pathways (such as SN2). rsc.org For instance, electrochemical methods can initiate the formation of C-F bonds by generating reactive radical cations from precursors like vinyl boronates through sequential single-electron oxidations, which are subsequently trapped by a fluoride (B91410) source. nih.gov

In the context of forming the C-N bond, copper-catalyzed reactions have been shown to facilitate the transfer of a hydrazine group to an alkyl radical, which itself can be generated through a SET mechanism. acs.org While a direct SET mechanism for the reaction of hydrazine with a fluoro-allyl electrophile has not been definitively established, its possibility cannot be discounted, especially under conditions involving redox-active metals or electrochemical stimulation. Such a pathway would involve the initial transfer of an electron to the fluorinated allyl substrate to form a radical anion, which would then react with the hydrazine nucleophile.

Analysis of Nucleophilic and Electrophilic Pathways

The most conventional and mechanistically straightforward pathway for the synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine involves a nucleophilic substitution reaction. In this scenario, hydrazine (H₂N-NH₂), a potent nucleophile, attacks an electrophilic fluorinated allyl substrate. libretexts.orglibretexts.orgopenstax.org

Nucleophilic Pathway: The reaction typically proceeds as follows:

Activation of the Electrophile: A precursor such as (Z)-3-fluoro-2-phenyl-allyl bromide or acetate (B1210297) is used. In transition-metal catalysis, particularly with palladium, a Pd(0) complex undergoes oxidative addition to the allyl substrate to form a highly electrophilic, cationic π-allyl palladium intermediate. nih.govacs.orgprinceton.edu

Nucleophilic Attack: The hydrazine molecule attacks the activated electrophile. In palladium-catalyzed reactions, this attack occurs on one of the terminal carbons of the π-allyl complex. nih.gov The presence and position of the fluorine atom and the phenyl group on the allyl backbone can significantly influence the regioselectivity of this attack. chemrxiv.org

Electrophilic Pathway: An alternative, though less common, route for forming N-N bonds is through electrophilic amination. This would involve the reaction of a nucleophilic (Z)-3-fluoro-2-phenyl-allyl species (e.g., an organometallic reagent) with an electrophilic nitrogen source capable of delivering a hydrazine moiety. digitellinc.com However, for the synthesis of a primary hydrazine like the title compound, the nucleophilic pathway using hydrazine itself is far more prevalent.

Role of Cationic Intermediates in Allylic Transformations

Cationic intermediates are pivotal in many allylic substitution reactions, especially those catalyzed by transition metals like palladium. acs.orgprinceton.eduacs.org The formation of a cationic (π-allyl)palladium complex is a hallmark of the Tsuji-Trost reaction and related allylic aminations. nih.govchemrxiv.org This intermediate delocalizes the positive charge across the three-carbon allyl system, rendering the terminal carbons electrophilic and susceptible to attack by nucleophiles.

The fluorine atom in the substrate plays a dual role in influencing these cationic species. While its strong inductive electron-withdrawing effect can destabilize a nearby positive charge, it can also offer stabilization through the donation of its lone-pair electrons into an adjacent empty p-orbital, a phenomenon observed in α-fluorocarbocations. rsc.org In a π-allyl palladium complex derived from a 3-fluoro-2-phenyl-allyl precursor, the fluorine atom would modulate the electronic properties and charge distribution of the intermediate, thereby influencing the rate and regioselectivity of the subsequent nucleophilic attack by hydrazine. chemrxiv.org Detailed mechanistic and computational studies on analogous palladium-catalyzed allylic fluorination reactions have confirmed the essential role of these cationic allylpalladium species in determining the reaction outcome. acs.orgprinceton.edu

Electronic Effects of Fluorine on Reactivity and Selectivity

The substitution of a hydrogen atom with fluorine instigates profound changes in a molecule's electronic structure, which in turn alters its reactivity, stability, and physicochemical properties. nih.gov

Influence on Electron Affinities and Reduction Potentials

Fluorine possesses a high electron affinity, which is the energy released when an atom gains an electron. libretexts.org For fluorine, this value is approximately -328 kJ/mol. libretexts.orgchemguide.co.uk Although its electron affinity is slightly lower than that of chlorine—an anomaly attributed to the high electron density in fluorine's small valence shell—its unparalleled electronegativity makes it the strongest elemental oxidizing agent, a property reflected in its very high standard reduction potential. chemguide.co.ukstackexchange.com

Impact on Frontier Molecular Orbital Energetics (e.g., LUMO values)

The electronic influence of fluorine is clearly observed in its effect on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nature of fluorine stabilizes all molecular orbitals, causing a significant lowering of their energy levels. nih.gov

Crucially, the LUMO energy is lowered more substantially than the HOMO energy. A lower LUMO energy indicates that the molecule is a better electron acceptor, and therefore more electrophilic. nih.gov In a precursor to ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, such as a fluorinated phenylpropene derivative, the vinylic fluorine atom lowers the energy of the π* LUMO. This reduction in LUMO energy enhances the electrophilicity of the allylic system, facilitating a more rapid nucleophilic attack by the HOMO of the hydrazine nucleophile. acs.org Density Functional Theory (DFT) calculations performed on various fluorinated aromatic compounds consistently show a stabilization of the LUMO compared to their non-fluorinated counterparts, which supports the enhanced reactivity of fluorinated substrates in nucleophilic reactions. researchgate.netajchem-a.comajchem-a.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,5-diphenyl-1,3,4-oxadiazole (Analogue) | -6.49 | -1.98 | 4.51 | ajchem-a.com |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 | ajchem-a.com |

The data in Table 1, based on a similar molecular scaffold, illustrates that the introduction of a single fluorine atom onto a phenyl ring results in the stabilization (lowering of energy) of both the HOMO and LUMO. The lowered LUMO energy signifies increased electrophilicity, a key factor driving the formation of compounds like ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine.

Stereochemical Control and Selectivity

Achieving high levels of stereochemical control in the synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is a significant challenge due to the multiple stereogenic elements. The synthetic approaches can be broadly categorized into enantioselective and diastereoselective methods, often relying on sophisticated catalytic systems.

Enantioselective and Diastereoselective Synthesis

The enantioselective synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine aims to produce a single enantiomer from a prochiral or racemic precursor. A common strategy involves the use of transition metal catalysts complexed with chiral ligands. For instance, a rhodium-catalyzed N-selective coupling of a hydrazine with an appropriate allene (B1206475) precursor could establish the chiral center at the allylic position. The enantioselectivity in such reactions is dictated by the chiral environment created by the catalyst. nih.gov

Alternatively, a diastereoselective approach can be employed, particularly when a chiral auxiliary is used. In a relevant study on the synthesis of (Z)-fluoroalkene dipeptide isosteres, two chiral centers were constructed with high diastereoselectivity by utilizing chiral auxiliaries. rsc.orgresearchgate.net This methodology could be adapted for the synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, where a chiral auxiliary attached to the hydrazine moiety would direct the stereochemical outcome of the allylation step. The pre-existing stereocenter in the auxiliary would influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.

Another potential route involves the kinetic resolution of a racemic mixture of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine or a suitable precursor. This can be achieved using chiral catalysts that selectively react with one enantiomer, leaving the other unreacted and thus enriched. cas.cnfigshare.comnih.govmdpi.comresearchgate.net For example, palladium or iridium-based catalysts with chiral phosphoric acids have been utilized in the kinetic resolution of racemic amines through intramolecular allylation. nih.govresearchgate.net

The stereospecific synthesis of the (Z)-fluoroalkene moiety is also a critical aspect. Methods for the direct and stereospecific generation of (Z)-disubstituted allylic alcohols from 1-bromo-1-acetylenes have been reported, which could serve as precursors to the target molecule. nih.gov Additionally, the fluorination of allylic alcohols using reagents like N-fluorobenzenesulfonimide (NFSI) can lead to the formation of (Z)-fluoroalkenes with high selectivity. nih.gov

| Method | Key Feature | Potential Application to Target Compound |

| Enantioselective Catalysis | Use of a chiral transition metal catalyst (e.g., Rh, Pd, Ir) with a chiral ligand. | Direct asymmetric allylation of hydrazine with a (Z)-3-fluoro-2-phenyl-allyl electrophile. |

| Diastereoselective Synthesis | Employment of a chiral auxiliary attached to the hydrazine nucleophile. | Control of stereochemistry during the formation of the C-N bond, leading to a specific diastereomer. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture using a chiral catalyst. | Separation of enantiomers of a racemic precursor of the target compound. |

| Stereospecific Precursor Synthesis | Controlled synthesis of the (Z)-fluoroalkene backbone. | Preparation of a stereochemically defined (Z)-3-fluoro-2-phenyl-allyl substrate for subsequent hydrazination. |

Rational Design of Chiral Catalysts for Allylic Hydrazine Formation

The rational design of chiral catalysts is paramount for achieving high enantioselectivity in the formation of allylic hydrazines like ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine. The catalyst's design principles are centered around creating a well-defined chiral pocket that can effectively discriminate between the two prochiral faces of the substrate. nih.govmiami.eduresearchgate.netchimia.chchimia.chresearchgate.net

For transition metal catalysts, the choice of the chiral ligand is crucial. Ligands with C2-symmetry have historically been successful in asymmetric catalysis as they reduce the number of possible diastereomeric transition states. nih.gov However, non-symmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), have shown exceptional performance in many metal-catalyzed reactions, including allylic substitutions. nih.govchimia.ch The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize selectivity for a specific substrate. nih.govchimia.ch

In the context of palladium-catalyzed asymmetric allylic amination, chiral oxamide-phosphine (COAP) ligands have been developed. rsc.org Mechanistic studies have suggested that the carbonyl group of the ligand can coordinate to the palladium center, which is crucial for achieving high regio- and enantiocontrol. rsc.org This principle of secondary coordination could be incorporated into the design of catalysts for the synthesis of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine.

Iridium-based catalysts have also emerged as powerful tools for enantioselective allylic amination. nih.gov The design of chiral ligands for iridium often focuses on creating a rigid and sterically demanding environment around the metal center. For instance, robust air-stable cyclometalated π-allyliridium C,O-benzoates modified by chiral biaryl phosphines like (S)-tol-BINAP have demonstrated high levels of enantioselectivity in the amination of alkyl-substituted allylic acetates. nih.gov

The rational design process often involves computational modeling to understand the transition state geometries and the non-covalent interactions between the catalyst, substrate, and nucleophile. These insights can guide the modification of the ligand structure to enhance stereochemical control. The electronic properties of the ligand can also be tuned to influence the reactivity and selectivity of the catalyst. For a substrate like (Z)-3-fluoro-2-phenyl-allyl electrophile, the electronic nature of the fluorine and phenyl substituents would need to be considered in the catalyst design to achieve optimal performance.

| Catalyst Design Principle | Implication for ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine Synthesis |

| Chiral Ligand Symmetry (C2 vs. Non-symmetrical) | C2-symmetric ligands can simplify the catalytic cycle, while non-symmetrical ligands offer greater tunability for complex substrates. |

| Modular Ligand Design (e.g., PHOX) | Allows for systematic optimization of steric and electronic properties to match the specific demands of the fluorinated substrate. |

| Secondary Coordination (e.g., COAP ligands) | The incorporation of additional coordinating groups in the ligand can enhance stereocontrol by creating a more rigid and defined chiral pocket. |

| Steric and Electronic Tuning | Adjusting the bulk and electron-donating/withdrawing nature of the ligand can influence both the reactivity and the facial selectivity of the nucleophilic attack by the hydrazine. |

| Computational Modeling | Provides insights into transition state structures and catalyst-substrate interactions, guiding the rational design of more effective chiral catalysts. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). Key expected signals would include those for the aromatic protons of the phenyl group, the allylic protons, and the protons of the hydrazine (B178648) moiety. The coupling constants (J) between adjacent protons and between protons and the fluorine atom would be critical in confirming the connectivity and the (Z)-stereochemistry of the double bond.

¹³C NMR: This would reveal the number of unique carbon environments. The chemical shifts would indicate the nature of each carbon atom (aliphatic, aromatic, olefinic). The large electronegativity of the fluorine atom would cause a significant downfield shift for the carbon atom it is attached to, and this C-F coupling would be observable.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial tool. It would show a signal for the fluorine atom, and its coupling to nearby protons (H-F coupling) would further confirm the structure and stereochemistry.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) would establish H-H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons further away, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, which would be definitive in confirming the (Z)-geometry by observing the spatial proximity between the fluorine atom and the protons on the adjacent phenyl ring or methylene (B1212753) group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine (Note: This table is illustrative and not based on experimental data.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | 127.0-130.0 | Multiplet |

| Allyl-CH₂ | ~3.50 | ~45.0 | Doublet of doublets (due to H-H and H-F coupling) |

| Olefinic-CHF | ~6.80 | ~150.0 (d, ¹JCF) | Doublet (due to C-F coupling) |

| Hydrazine-NH₂ | Variable | - | Broad singlet |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

For ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, characteristic absorption bands would be expected for:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the hydrazine group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹.

C=C stretching: The stretching vibration for the phenyl ring and the allyl double bond would be found in the 1450-1650 cm⁻¹ region.

C-F stretching: A strong absorption band, typically in the 1000-1400 cm⁻¹ range, would be indicative of the carbon-fluorine bond.

N-H bending: Usually found around 1600 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine (Note: This table is illustrative and not based on experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₉H₁₁FN₂). The calculated exact mass for this formula is 166.0906 g/mol .

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, common fragmentation pathways could include the loss of the hydrazine group, cleavage of the allyl chain, or fragmentation of the phenyl ring.

X-ray Diffraction Studies for Definitive Solid-State Structure Determination

If ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine can be obtained as a single crystal of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique maps the electron density in the crystal, allowing for the precise determination of:

Bond lengths and bond angles.

The conformation of the molecule in the solid state.

The stereochemistry, providing unambiguous confirmation of the (Z)-configuration of the double bond.

Intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which dictate the crystal packing.

Photoelectron Spectroscopy for Electronic Structure Analysis in Gas and Condensed Phases

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and the chemical (electronic) state of the elements within a molecule. By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, XPS could be used to analyze the core-level spectra of C 1s, N 1s, and F 1s. The high electronegativity of fluorine would result in a characteristic binding energy for the F 1s peak. Furthermore, it would induce chemical shifts in the binding energies of the carbon atoms it is bonded to, which could be distinguishable in a high-resolution C 1s spectrum.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

There is no available research detailing DFT calculations to determine the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (such as molecular orbital energies, HOMO-LUMO gap, and Mulliken charge distribution) of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine. Such studies are fundamental to understanding the molecule's stability and reactivity.

Quantum Chemical Simulations of Conformational Behavior and Dynamics

Information regarding quantum chemical simulations to explore the conformational landscape of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is not present in the surveyed literature. These simulations would be essential to identify the most stable conformers and to understand the energy barriers associated with conformational changes, which can influence the compound's biological activity and physical properties.

Analysis of Intra- and Intermolecular Interactions

A detailed analysis of the non-covalent interactions that govern the structure and properties of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is not documented.

Research on hyperconjugative interactions and the extent of electronic delocalization within the ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine molecule, which would provide insight into the electronic effects of the fluorine and phenyl substituents, is not available.

There is a lack of information on the potential for ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine to form hydrogen bonding networks, which would be critical for understanding its solid-state structure and its interactions in a biological context.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational studies aimed at predicting the reaction pathways, identifying the structures of transition states, and calculating the energy barriers for reactions involving ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine have not been reported. This information would be invaluable for understanding its chemical reactivity and potential synthetic applications.

Synthetic Utility and Applications in Materials Science and Advanced Organic Synthesis

Building Block for the Synthesis of Nitrogen-Containing Organofluorine Derivatives

((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is a potent building block for the synthesis of nitrogen-containing organofluorine derivatives, which are prominent active fragments in a wide array of pharmaceutical and agrochemical products. beilstein-journals.org The utility of such fluorinated building blocks is a mainstream approach to introducing fluorine into target molecules, a strategy that can significantly enhance their biological and material properties. beilstein-journals.orgnih.gov The presence of the hydrazine (B178648) functional group provides a reactive handle for a multitude of chemical transformations, especially for the construction of heterocyclic systems.

The dual functionality of the molecule—the nucleophilic hydrazine and the fluorinated allyl scaffold—allows for its incorporation into larger, more complex structures. Hydrazones derived from fluorinated precursors are recognized as a powerful platform for generating diverse nitrogen-containing compounds. nih.gov The synthesis of organofluorine compounds through the use of such building blocks is a major focus of research, driven by the significant impact of fluorine on the properties of the final products. beilstein-journals.org

Precursor to Diverse Heterocyclic Scaffolds in Organic Synthesis

The hydrazine moiety is a classical precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is thus a key starting material for accessing fluorinated versions of these important scaffolds.

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a fundamental and widely used method for the synthesis of substituted pyrazoles. nih.govhilarispublisher.com The hydrazine group of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine can readily undergo condensation and subsequent cyclization with various dicarbonyl species to yield pyrazoles bearing the fluoro-phenyl-allyl substituent. This reaction provides a direct route to highly functionalized, fluorinated pyrazole (B372694) cores. nih.gov

Similarly, pyrazolones are accessible through the condensation of hydrazines with β-ketoesters, such as ethyl acetoacetate. hilarispublisher.comorientjchem.orgorientjchem.orgjmchemsci.com This reaction, first reported by Knorr in 1883, remains a robust method for creating the pyrazolone (B3327878) ring system. hilarispublisher.com By employing ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine in this reaction, novel pyrazolone derivatives can be synthesized, incorporating the specific fluorinated side chain which can be valuable for tuning the molecule's properties.

The table below summarizes common precursors used in these syntheses.

| Heterocyclic Product | Reagent Class | Example Reagent |

| Pyrazole | 1,3-Diketone | Acetylacetone |

| Pyrazole | α,β-Unsaturated Ketone | Chalcone |

| Pyrazolone | β-Ketoester | Ethyl Acetoacetate |

Pyrazolines, or dihydropyrazoles, are another important class of heterocycles readily synthesized from hydrazine precursors. researchgate.net The most common method involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. mdpi.comnih.govresearchgate.net The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. researchgate.net ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine can serve as the hydrazine component in this reaction, leading to the formation of 1-substituted-2-pyrazolines that are decorated with the fluorinated allyl group. These structures are of significant interest in medicinal chemistry. nih.gov

While imidazolidine (B613845) synthesis typically involves the condensation of a 1,2-diamine with an aldehyde or ketone, fluorinated hydrazones have been noted as precursors for various nitrogen-containing heterocycles, including imidazolidines, through specific synthetic routes. beilstein-journals.org

The synthesis of quinoline (B57606) and oxindole (B195798) scaffolds from a hydrazine precursor is less direct than for pyrazoles. However, hydrazines are key reagents in related syntheses that can lead to these cores. For instance, the Fischer indole (B1671886) synthesis, which reacts a hydrazine with a ketone or aldehyde, is a classic route to indoles. The resulting indole can then be oxidized to form an oxindole. Trifluoromethylated N-arylhydrazones have been demonstrated as suitable starting materials for the synthesis of 2-trifluoromethylindole derivatives. nih.gov A similar multi-step approach could be envisioned starting from ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine to access fluorinated oxindoles.

Quinoline synthesis often involves methods like the Friedländer condensation, which starts from a 2-aminoaryl aldehyde or ketone. nih.gov While not a direct precursor, ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine could be used to construct a more complex intermediate which, after further functional group manipulation, could undergo cyclization to a quinoline ring. For example, some syntheses of quinolin-2-ones involve the reaction of acid hydrazides or other hydrazine derivatives with coumarins. impactfactor.org

Applications in the Design and Synthesis of Materials with Tailored Electronic, Optical, and Magnetic Properties

The incorporation of fluorine atoms and nitrogen-rich heterocyclic rings into organic molecules can profoundly influence their material properties. beilstein-journals.org Fluorine's high electronegativity can alter the electronic characteristics of a molecule, affecting its HOMO/LUMO energy levels and electron-accepting/donating capabilities. The heterocycles derived from ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, such as pyrazoles, are often planar, aromatic systems that can participate in π-stacking and extended conjugation.

These features are highly desirable in materials science for applications such as:

Organic Electronics: Fluorinated heterocyclic compounds are investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties can be fine-tuned by the specific substitution pattern.

Optical Materials: Many pyrazole and pyrazoline derivatives exhibit strong fluorescence. The presence of the fluorinated phenyl-allyl group can modify the emission and absorption wavelengths, quantum yield, and photostability, making them candidates for fluorescent probes, sensors, and dyes.

The use of fluorinated building blocks like ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine provides a direct pathway to materials with precisely engineered electronic and optical characteristics. beilstein-journals.org

Key Intermediate in the Construction of Architecturally Complex Organic Molecules

As detailed in the preceding sections, ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine is a versatile intermediate that provides access to a wide range of valuable chemical structures. Its utility stems from the predictable and high-yielding reactivity of the hydrazine moiety in forming stable heterocyclic rings. Simultaneously, it introduces a specific fluorinated substituent—the (Z)-3-fluoro-2-phenyl-allyl group—which acts as a critical modulator of the physicochemical and biological properties of the final molecule.

This dual capability makes it a key intermediate in the construction of architecturally complex organic molecules. It allows synthetic chemists to build complex scaffolds from simple precursors in a controlled manner, embedding the unique properties of fluorine deep within the target structure. Its role as a foundational building block facilitates the exploration of new chemical space in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated phenyl allyl precursors. For example, hydrazine derivatives are often synthesized via condensation reactions between hydrazines and carbonyl-containing intermediates under acidic or basic conditions. Key reagents include hydrazine hydrate, acetic acid-sodium acetate buffer for pH control, and catalysts like POCl₃ for cyclization steps. Reaction temperatures (e.g., 60–65°C for 8 hours) and solvent selection (e.g., DMF) critically influence yield .

Q. How can the Z-configuration of the allyl group in ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Using programs like SHELXL, researchers can refine crystal structures to determine bond angles and spatial arrangements. Complementary techniques include NOESY NMR to detect through-space interactions between the fluorine substituent and adjacent protons .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons and carbons adjacent to the hydrazine and fluorine groups. The Z-configuration may split signals due to restricted rotation.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : Detect N–H and C=N stretches (~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) .

Q. Are there standardized protocols for quantifying ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine in solution?

- Methodological Answer : UV-Vis spectroscopy using potassium permanganate reduction is a validated method. Hydrazine reduces Mn(VII) to Mn(IV), with absorbance measured at 526–546 nm (ε ≈ 2200–2280 L·mol⁻¹·cm⁻¹). Calibration curves are linear in the 0.1–10 µM range .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in condensation or cyclization reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances electrophilicity at the allyl group, facilitating nucleophilic attacks. Computational studies (e.g., DFT calculations) can map charge distribution and predict reaction sites. Experimentally, substituent effects are tested by synthesizing analogs with Cl/CF₃ groups and comparing reaction rates .

Q. What strategies resolve contradictions in reported biological activities of structurally similar hydrazine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Systematic meta-analyses should control for variables like purity (>95% by HPLC) and solvent (DMSO vs. aqueous buffers). For example, hydrazine derivatives with bromine/fluorine substituents show divergent anticancer activities due to differences in membrane permeability .

Q. Can computational models predict the compound’s potential as a catalyst or pharmacophore?

- Methodological Answer : Yes. Molecular docking (AutoDock/Vina) evaluates binding affinity to targets like kinase enzymes. QSAR models correlate structural features (e.g., Hammett σ values for substituents) with biological activity. For catalytic applications, DFT studies assess transition-state energetics, as demonstrated in hydrazine-catalyzed metathesis reactions .

Q. What are the stability profiles of ((Z)-3-Fluoro-2-phenyl-allyl)-hydrazine under varying pH and temperature conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies:

- Thermal Stability : Heat at 40–80°C for 24–72 hours; monitor decomposition by TLC/HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound. Hydrazines are typically stable in acidic conditions but degrade in base via hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.